YL-0919 was synthesized in research laboratories focusing on developing new antidepressant therapies. It is classified under the category of psychoactive substances, specifically targeting the serotonergic system to exert its therapeutic effects. The compound has been subjected to various pharmacological studies to evaluate its efficacy and safety profile.
The synthesis of YL-0919 involves a multi-step process starting from readily available chemical precursors. Key steps include:
Specific reaction conditions such as temperature, solvent choice, and catalysts are optimized to maximize yield and purity. Industrial production typically employs batch or continuous flow reactors, ensuring cost-effectiveness and scalability while adhering to regulatory standards. Purification processes like crystallization and chromatography are utilized to achieve high-purity final products .
YL-0919 has the chemical formula C17H22ClN3O2, with a molecular weight of 335.83 g/mol. The structural representation includes a benzyl group attached to a hydroxypiperidine moiety and a pyridinone core, which contributes to its pharmacological activity.
The three-dimensional conformation of YL-0919 allows for effective interaction with serotonin receptors, which is crucial for its antidepressant activity .
YL-0919 undergoes several types of chemical reactions:
Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions are meticulously controlled to ensure selective transformations, leading to intermediates that are further processed into the final active pharmaceutical ingredient .
YL-0919 primarily targets the serotonin system through several mechanisms:
Research indicates that YL-0919 also influences neuronal excitability in the medial prefrontal cortex by disinhibiting GABAergic interneurons, thereby promoting antidepressant-like effects .
YL-0919 is characterized by several physical properties:
Chemical properties include its ability to interact with various biomolecules involved in neurotransmission, particularly within serotonergic pathways. Its high affinity for serotonin transporters and receptors suggests significant potential for therapeutic applications in treating depression .
YL-0919 has shown promise in various scientific applications:
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2